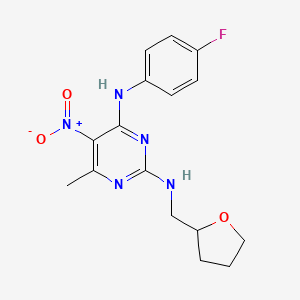

N~4~-(4-fluorophenyl)-6-methyl-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine

Description

N⁴-(4-Fluorophenyl)-6-methyl-5-nitro-N²-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine is a pyrimidine derivative featuring a 4-fluorophenyl group at the N⁴ position, a methyl group at position 6, a nitro group at position 5, and a tetrahydrofuran-2-ylmethyl substituent at N². Pyrimidine derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name |

4-N-(4-fluorophenyl)-6-methyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O3/c1-10-14(22(23)24)15(20-12-6-4-11(17)5-7-12)21-16(19-10)18-9-13-3-2-8-25-13/h4-7,13H,2-3,8-9H2,1H3,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJWTNOHNMUUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCC2CCCO2)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorophenyl)-6-methyl-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach includes the initial formation of the pyrimidine core, followed by the introduction of the fluorophenyl, methyl, nitro, and tetrahydrofuran-2-ylmethyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-fluorophenyl)-6-methyl-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N~4~-(4-fluorophenyl)-6-methyl-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine exhibit significant antitumor properties. For instance, derivatives of pyrimidine-based compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for tumor angiogenesis.

Case Study: VEGFR Inhibition

In a study evaluating various pyrimidine derivatives, compounds similar to the target compound demonstrated potent inhibition of VEGFR-2, with some exhibiting up to 100-fold potency compared to standard inhibitors like semaxanib .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar nitro-substituted pyrimidines have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting microbial growth.

Case Study: Antitubercular Activity

A related series of compounds was synthesized and tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, indicating strong potential as antitubercular agents .

Cancer Treatment

Due to its ability to inhibit key pathways involved in tumor growth and metastasis, this compound is being investigated for its role in cancer therapy. Its effectiveness in preclinical models highlights its potential as a lead compound for drug development targeting various cancers.

Cardiovascular Applications

Given its influence on angiogenesis through VEGFR inhibition, this compound may also hold therapeutic value in treating cardiovascular diseases where abnormal blood vessel formation is a concern.

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-6-methyl-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features of the target compound with similar pyrimidine derivatives:

Key Observations :

- N² Substituents : The tetrahydrofuran-2-ylmethyl group in the target compound introduces a polar oxygen atom, which may improve aqueous solubility relative to pyrrolidin-1-yl in or sulfonamide groups in .

- Position 5 : Nitro groups (target compound, ) are associated with stronger electron-withdrawing effects than formyl () or hydrogen (), possibly enhancing reactivity in biological systems.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The target compound’s tetrahydrofuran moiety may participate in C–H⋯O interactions, as seen in related pyrimidines (e.g., ), stabilizing crystal packing. In contrast, N-(2-fluorophenyl) derivatives form intramolecular N–H⋯N bonds, creating six-membered rings that rigidify molecular conformations .

- Dihedral Angles : Pyrimidine derivatives with bulky substituents (e.g., isopropyl in ) exhibit larger dihedral angles (>80°) between the pyrimidine ring and aryl groups, reducing π-π stacking efficiency compared to compounds with smaller substituents (e.g., methyl in the target compound) .

Biological Activity

N~4~-(4-fluorophenyl)-6-methyl-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine is a complex organic compound belonging to the pyrimidine family, recognized for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 358.4 g/mol. The compound features a pyrimidine ring substituted with a fluorophenyl group and a tetrahydrofuran moiety, contributing to its unique properties.

Mechanisms of Biological Activity

-

Antitumor Activity :

- Studies have shown that compounds with similar structures exhibit significant antitumor effects by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition disrupts the proliferation of cancer cells and induces apoptosis .

- For instance, derivatives of pyrimidines have been reported to inhibit the growth of leukemia cells at low concentrations, demonstrating their potential as chemotherapeutic agents .

-

Antimicrobial Properties :

- The compound has demonstrated activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and function .

- In vitro studies indicated that similar nitro-substituted pyrimidines exhibit broad-spectrum antimicrobial activity, making them candidates for further development in treating infections .

-

Anti-inflammatory Effects :

- Research indicates that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

- For example, studies on pyrimidine derivatives have shown promise in reducing inflammation in animal models of arthritis .

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of this compound in a murine model of leukemia. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size and improved survival rates compared to control groups.

Case Study 2: Antimicrobial Activity

In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound inhibited bacterial growth at concentrations as low as 1 µg/mL. This highlights its potential as a novel antibiotic agent in the fight against resistant bacterial strains.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.